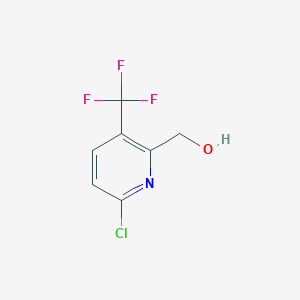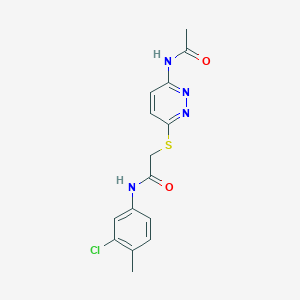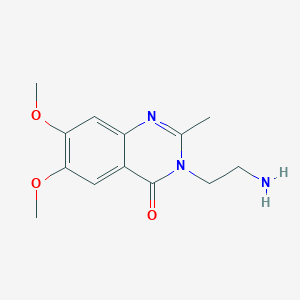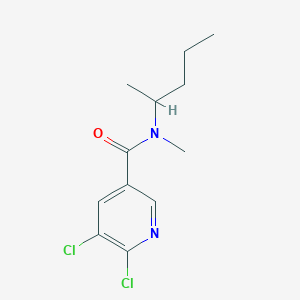![molecular formula C10H7ClF5NO2S B2697645 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate CAS No. 478043-86-6](/img/structure/B2697645.png)
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate is a chemical compound with the CAS Number: 338422-70-1 . It has a molecular weight of 299.7 and its IUPAC name is ethyl {[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO2S/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3 . This indicates the molecular structure of the compound, which includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The pyridine ring is further linked to an acetate group via an ethyl bridge.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Derivatization
This chemical serves as a versatile precursor or intermediate in the synthesis of various heterocyclic compounds, reflecting its utility in organic synthesis. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, demonstrates its utility as a highly versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps, facilitating the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines in a single step or with one additional step (Honey et al., 2012).
Reactivity and Mechanistic Studies
The reactivity of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, a compound with structural similarities, has been explored, revealing that reactions with thiols proceed only at elevated temperatures and are accelerated in the presence of an acid catalyst. This study highlights the potential of such compounds as precursors for the synthesis of alicyclic fluorine- and sulfur-containing CH-acids, showcasing the intricate reactivity and potential applications of these chemical frameworks in the synthesis of complex molecules (Teplenicheva et al., 1997).
Novel Synthesis Routes and Applications
Another study details the tandem multi-component synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones from ethyl 2-[(2-oxopropyl)sulfanyl]acetate, demonstrating the compound's utility in facilitating complex chemical transformations. This novel tandem Mannich-enamine-substitution sequence is an example of how such chemicals can serve as key intermediates in the synthesis of intricate molecular structures, potentially useful in various applications ranging from medicinal chemistry to materials science (Raja & Perumal, 2006).
Heterocyclic Compound Synthesis
The synthesis and application of fluorinated ethylchloroformate derivatives for the characterization of protein amino acids using positive and negative chemical ionization gas chromatography/mass spectrometry highlight another dimension of its utility. This method allows for the rapid reaction with carboxylic and amino groups of amino acids, forming n-ethoxycarbonyl amino acid trifluoroethyl esters. Such derivatives produce strong peaks representative of molecular ions in both ionization modes, underscoring the compound's utility in analytical chemistry and biochemistry for sensitive and selective detection (Vatankhah & Moini, 1994).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF5NO2S/c1-2-19-8(18)10(15,16)20-7-6(11)3-5(4-17-7)9(12,13)14/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQDICKAQVCIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)



![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697576.png)
![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)


![4-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2697583.png)
![2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697584.png)